4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide is a complex organic compound that features a benzamide core with a thiazinan ring and a methylthio phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor The benzamide core is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide core may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid
Uniqueness
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYSDLNVBZWALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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